Thermochemical Stability: Enthalpy of Formation and Phase-Change Energetics Differentiate Chlorobenzoxazole Regioisomers
The target compound is the regioisomer of 5-chloro-2-methylbenzoxazole. While direct calorimetric data for 2-chloro-5-methylbenzoxazole itself has not been published, the thermochemical properties of its positional isomer (5-chloro-2-methylbenzoxazole) and the des-methyl analog (2-chlorobenzoxazole) reveal the magnitude of regioisomeric differentiation. The standard molar enthalpy of formation for crystalline 5-chloro-2-methylbenzoxazole is 145.6 ± 2.2 kJ·mol⁻¹, compared to 52.5 ± 3.0 kJ·mol⁻¹ for liquid 2-chlorobenzoxazole — a difference exceeding 93 kJ·mol⁻¹ [1]. The enthalpy of sublimation for 5-chloro-2-methylbenzoxazole (82.4 ± 2.2 kJ·mol⁻¹) is substantially higher than the enthalpy of vaporization for 2-chlorobenzoxazole (56.3 ± 1.6 kJ·mol⁻¹), reflecting stronger intermolecular interactions in the crystalline 5-chloro-2-methyl isomer [1]. These data establish that the position of chlorine and methyl substituents profoundly affects thermodynamic stability, a predictor of shelf-life, handling requirements, and energetic behavior in exothermic synthetic transformations.
| Evidence Dimension | Standard molar enthalpy of formation at 298.15 K (crystalline/liquid state) |
|---|---|
| Target Compound Data | 2-Chloro-5-methylbenzoxazole: No published calorimetric data available (liquid at room temperature; bp 224.9 °C, density 1.311 g/cm³ ) |
| Comparator Or Baseline | 5-Chloro-2-methylbenzoxazole (regioisomer): ΔfH°(cr) = 145.6 ± 2.2 kJ·mol⁻¹; 2-Chlorobenzoxazole (des-methyl): ΔfH°(l) = 52.5 ± 3.0 kJ·mol⁻¹ [1] |
| Quantified Difference | ΔΔfH° ≈ 93 kJ·mol⁻¹ between regioisomer and des-methyl analog; ΔsubH (5-Cl-2-Me) 82.4 vs. ΔvapH (2-Cl) 56.3 kJ·mol⁻¹ (difference = 26.1 kJ·mol⁻¹) [1] |
| Conditions | Static/rotating-bomb combustion calorimetry; vacuum drop microcalorimetry; T = 298.15 K, p° = 0.1 MPa (Silva et al., J Chem Thermodyn 2013) [1] |
Why This Matters
The ~93 kJ·mol⁻¹ difference in formation enthalpy between regioisomeric forms indicates that procurement of the incorrect isomer would introduce a compound with fundamentally different thermochemical stability, potentially affecting reaction calorimetry, safety margins in scale-up, and storage conditions.
- [1] Silva ALR, Morais VMF, Ribeiro da Silva MDMC. Experimental and computational thermochemical studies of benzoxazole and two chlorobenzoxazole derivatives. Journal of Chemical Thermodynamics. 2013;57:212-219. doi:10.1016/j.jct.2012.08.028 View Source
